![molecular formula C14H18N2O5 B354685 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid CAS No. 940499-29-6](/img/structure/B354685.png)
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-nitroaniline with 2-methoxyethylamine to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with succinic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that modifications to the aniline portion can enhance potency against various cancer cell lines .
- Anti-inflammatory Effects : Compounds similar to 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Analytical Chemistry
- Chromatographic Applications : The compound can be utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of related substances due to its distinct spectral properties .
- Spectroscopic Studies : Its unique molecular structure allows for detailed spectroscopic investigations (FT-IR, NMR), aiding in the characterization of similar compounds in research settings .
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid can be compared with similar compounds such as:
- 4-(3-{[(2-Hydroxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
- 4-(3-{[(2-Ethoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid These compounds share similar structures but differ in their functional groups, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications .
Biological Activity
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H23N3O5
- Molecular Weight : 381.46 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes, potentially impacting metabolic pathways related to cancer and inflammation.
- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated significant reduction in cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibited key enzymes involved in the proliferation of cancer cells. This inhibition was dose-dependent, highlighting the compound's potency.
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays, revealing a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications have been made to improve solubility and bioavailability, which are critical for therapeutic applications.
Summary of Research Findings
- Enhanced Solubility : Structural modifications have led to increased solubility in aqueous solutions, facilitating better absorption and bioavailability.
- In Vivo Studies : Animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, with preliminary results indicating promising outcomes.
Properties
IUPAC Name |
4-[3-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-8-7-15-14(20)10-3-2-4-11(9-10)16-12(17)5-6-13(18)19/h2-4,9H,5-8H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWNZITQHQYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.